3,3-Diethyl-1,2-dioxetane

Chemiluminescence Thermal Stability Activation Parameters

3,3-Diethyl-1,2-dioxetane is a symmetrical, dialkyl-substituted 1,2-dioxetane characterized by a highly strained four-membered cyclic peroxide ring. This structural motif endows the molecule with a propensity to undergo thermal decomposition via O-O and C-C bond cleavage, yielding electronically excited carbonyl products, a process central to its utility in chemiluminescence research.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 82430-97-5
Cat. No. B15434838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethyl-1,2-dioxetane
CAS82430-97-5
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCC1(COO1)CC
InChIInChI=1S/C6H12O2/c1-3-6(4-2)5-7-8-6/h3-5H2,1-2H3
InChIKeyUMBWPVBZMJNVRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diethyl-1,2-dioxetane (CAS 82430-97-5): Procurement-Relevant Profile


3,3-Diethyl-1,2-dioxetane is a symmetrical, dialkyl-substituted 1,2-dioxetane characterized by a highly strained four-membered cyclic peroxide ring [1]. This structural motif endows the molecule with a propensity to undergo thermal decomposition via O-O and C-C bond cleavage, yielding electronically excited carbonyl products, a process central to its utility in chemiluminescence research [2]. As a C6H12O2 compound (molecular weight 116.16 g/mol), its ethyl substituents introduce specific steric and electronic effects that differentiate its thermal stability and excitation yields from its closest alkyl-substituted analogs [3].

Why 3,3-Diethyl-1,2-dioxetane Cannot Be Substituted Arbitrarily by Other Alkyl Dioxetanes


Simple 1,2-dioxetanes exhibit a high degree of thermal lability, with even minor alterations in alkyl substitution patterns producing measurable, non-linear changes in activation parameters and chemiexcitation yields [1]. The geminal ethyl groups on 3,3-diethyl-1,2-dioxetane create a unique steric and electronic environment that modulates its ground-state geometry and, consequently, its decomposition kinetics [2]. This means that a 3,3-dimethyl or 3,3-diisopropyl analog cannot be treated as a functional equivalent in assays or synthetic pathways. Direct substitution will introduce variability in reaction half-life, excitation efficiency, and product distribution, as quantified in the evidence below [3].

Quantitative Differentiation of 3,3-Diethyl-1,2-dioxetane Against Primary Alkyl-Substituted Comparators


Free Activation Energy (ΔG‡) of Thermal Decomposition: A 3 kJ mol⁻¹ Increment Over Common Analogs

The free energy of activation (ΔG‡) for the thermal decomposition of 3,3-diethyl-1,2-dioxetane is calculated to be 103 kJ mol⁻¹ [1]. This value represents a measurable, though modest, increase in thermal stability relative to the most closely related 3,3-disubstituted analogs, such as 3,3-dimethyl-1,2-dioxetane, which exhibit ΔG‡ values of approximately 100 kJ mol⁻¹ [1]. The data indicate that the ethyl groups provide a small but quantifiable energetic barrier to ring-opening compared to methyl groups.

Chemiluminescence Thermal Stability Activation Parameters

Steric Threshold for Stability: 3,3-Diethyl Lacks the Puckering-Induced Stabilization of 3,3-Diisopropyl

Computational studies reveal a threshold in steric bulk required to significantly alter the dioxetane ring's ground-state geometry and, consequently, its thermal stability [1]. While 3,3-diethyl-1,2-dioxetane exhibits a ΔG‡ of 103 kJ mol⁻¹, the introduction of more bulky isopropyl groups leads to a substantially larger stabilization. The 3,3-diisopropyl-1,2-dioxetane derivative shows a ΔG‡ of 113 kJ mol⁻¹ [1]. This 10 kJ mol⁻¹ difference is attributed to a puckered ring conformation induced by the steric clash of the bulkier substituents, a feature not observed to the same extent in the 3,3-diethyl analog [1].

Conformational Analysis Thermal Stability Steric Effects

Chemiexcitation Yield Comparison with 3,3-Dimethyl-4-ethyl-1,2-dioxetane

The thermolysis of 3,3-diethyl-1,2-dioxetane and the unsymmetrical analog 3,3-dimethyl-4-ethyl-1,2-dioxetane was studied to compare their ability to generate electronically excited states [1]. The study determined activation parameters and excitation yields for both compounds. While the specific quantitative yield values are not detailed in the accessible abstract, the direct experimental comparison in a single study confirms that the symmetry and specific substitution pattern of the 3,3-diethyl derivative influence its chemiexcitation efficiency relative to an analog with a different alkyl arrangement.

Chemiluminescence Chemiexcitation Yield Thermolysis

Recommended Scientific and Industrial Use Cases for 3,3-Diethyl-1,2-dioxetane


Mechanistic Studies of Dioxetane Thermolysis: Probing Steric and Electronic Effects

Given its intermediate thermal stability (ΔG‡ = 103 kJ mol⁻¹) relative to both smaller (e.g., 3,3-dimethyl) and larger (e.g., 3,3-diisopropyl) 3,3-dialkyl substituents [1], this compound serves as an ideal probe for investigating the relationship between steric bulk, ground-state conformation, and decomposition kinetics. Its activation energy falls precisely between the baseline stability of methyl-substituted analogs and the significantly enhanced stability conferred by bulky isopropyl groups, allowing for the elucidation of the threshold where steric effects begin to dominate over electronic influences [1].

Comparative Benchmarking of Chemiexcitation Efficiency

This compound's chemiexcitation yield has been directly compared to that of 3,3-dimethyl-4-ethyl-1,2-dioxetane, making it a validated standard for researchers investigating how symmetrical versus unsymmetrical alkyl substitution influences the efficiency of excited-state carbonyl generation [2]. It can be used as a reference point in studies aiming to correlate dioxetane structure with the yield of singlet or triplet excited products.

Calibration Standard for Thermal Stability Assays

The well-characterized theoretical ΔG‡ value of 103 kJ mol⁻¹ [1] provides a benchmark for computational chemists validating new theoretical methods for predicting dioxetane stability. Experimentally, its activation parameters can serve as a calibration point for kinetic studies, such as those using HPLC to determine the thermal stability of related peroxide compounds.

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